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An In-depth Technical Guide to 2-(2-Methoxyphenyl)acetophenone as a Building Block in

Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract
2-(2-Methoxyphenyl)acetophenone, also known as 2'-methoxyacetophenone, is a versatile

ketone that serves as a crucial intermediate in the synthesis of a wide array of heterocyclic

compounds and other complex organic molecules. Its unique structural arrangement, featuring

a methoxy group ortho to the acetyl substituent on the benzene ring, provides a strategic

handle for directing reactions and introducing further chemical diversity. This document

provides a comprehensive overview of its chemical properties, synthesis, and applications, with

a particular focus on its role as a precursor to biologically active scaffolds such as chalcones,

flavanones, and pyrimidines. Detailed experimental protocols and quantitative data are

presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties
2-(2-Methoxyphenyl)acetophenone is a colorless to pale yellow liquid at room temperature.

[1] Its identity and purity are typically confirmed through a combination of physical constant

measurements and spectroscopic analysis.
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Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)acetophenone

Property Value Reference(s)

IUPAC Name 1-(2-methoxyphenyl)ethanone [2][3]

Synonyms

2'-Methoxyacetophenone, o-

Methoxyacetophenone, o-

Acetanisole

[2][4][5]

CAS Number 579-74-8 [2][3][4]

Molecular Formula C₉H₁₀O₂ [2][3][4]

Molecular Weight 150.17 g/mol [2][4]

Appearance
Clear, slightly yellow to orange

liquid
[1]

Boiling Point
245-248 °C @ 760 mmHg 131

°C @ 18 mmHg
[1][2][5]

Density 1.09 g/mL @ 25 °C [1]

Refractive Index n20/D 1.5393 [1]

Water Solubility Immiscible [1]

Table 2: Spectroscopic Data of 2-(2-Methoxyphenyl)acetophenone
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Spectrum Data Reference(s)

¹H NMR

(400 MHz, CDCl₃): δ 7.71-7.69

(dd, J = 7.7, 1.8 Hz, 1H), 7.44-

7.40 (m, 1H), 6.97-6.92 (m,

2H), 3.86 (s, 3H), 2.58 (s, 3H)

[6]

¹³C NMR

(100.6 MHz, CDCl₃): δ 199.8,

158.9, 133.7, 130.3, 128.2,

120.5, 111.6, 55.5, 31.8

[6]

IR (KBr)

ν (cm⁻¹): 3074, 3003, 2944,

2840, 1674 (C=O), 1598,

1578, 1486, 1437, 1358, 1292,

1247, 1163, 1126, 1023, 967,

805, 758

[6]

Mass Spec. (EI)

Major m/z peaks: 135.0

(100%), 150.0 (24%), 77.0

(16%)

[2]

Synthesis of 2-(2-Methoxyphenyl)acetophenone
This key building block can be synthesized through several established routes. The two primary

methods are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of

anisole.

Methylation of 2'-Hydroxyacetophenone
This is a high-yield method involving the O-methylation of the readily available 2'-

hydroxyacetophenone.
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Reaction

Workup

2'-Hydroxyacetophenone

Mix & Stir
(1 hr, RT)

Dimethyl Sulfate
(CH₃)₂SO₄

Add (CH₃)₂SO₄

Stir (60 hr, RT)

LiOH·H₂O THF

Remove Solvent
(Reduced Pressure)

Dissolve in
2M NaOH

Extract with
Diethyl Ether

Dry over MgSO₄

& Concentrate

2-(2-Methoxyphenyl)acetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis via methylation.
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Friedel-Crafts Acylation of Anisole
Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the

presence of a Lewis acid catalyst like anhydrous AlCl₃. This reaction typically yields a mixture

of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product

due to steric hindrance at the ortho position.[7] Separation of the isomers is required, making

this route less direct for obtaining the pure ortho product.

Applications in Organic Synthesis
The primary utility of 2-(2-methoxyphenyl)acetophenone lies in its function as a precursor for

α,β-unsaturated ketones (chalcones) via condensation reactions. These chalcones are, in turn,

pivotal intermediates for a variety of heterocyclic systems.

Key Synthetic Intermediates & Products

2-(2-Methoxyphenyl)-
acetophenone 2'-Methoxy Chalcones

 Claisen-Schmidt
 Condensation 

Flavanones &
Flavones

 Intramolecular
 Cyclization 

Pyrimidines

 Condensation with
 Urea/Guanidine 

Other Heterocycles
(e.g., Pyrazoles) Cyclocondensation 

Click to download full resolution via product page

Caption: Role as a building block in synthesis.

Synthesis of Chalcones
2-(2-Methoxyphenyl)acetophenone readily undergoes a base-catalyzed Claisen-Schmidt

condensation with various aromatic aldehydes.[8] This reaction constructs a three-carbon α,β-

unsaturated carbonyl system that links the two aromatic rings, forming the chalcone scaffold.[5]
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[9] These chalcones are valuable synthetic targets due to their wide range of reported

biological activities, including anti-proliferative and anticancer properties.[3][10]

2-(2-Methoxyphenyl)acetophenone

+

Ar-CHO
(Aromatic Aldehyde)

 EtOH, NaOH (cat.) 
 Room Temp. 

(E)-1-(2-methoxyphenyl)-3-arylprop-2-en-1-one
(2'-Methoxy Chalcone)

Click to download full resolution via product page

Caption: General scheme for Claisen-Schmidt condensation.

Synthesis of Flavanones and Flavones
The chalcones derived from 2-(2-methoxyphenyl)acetophenone are not the final products.

When the starting material is 2'-hydroxyacetophenone, the resulting 2'-hydroxychalcones can

undergo an intramolecular cyclization to form flavanones.[11] These can be further oxidized to

yield flavones, a class of compounds with significant pharmacological interest.[12][13] While

the methoxy group in 2-(2-methoxyphenyl)acetophenone blocks this direct cyclization,

demethylation followed by cyclization is a viable synthetic strategy.

Synthesis of Pyrimidines
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A significant application involves the reaction of the synthesized chalcones with urea, thiourea,

or guanidine under basic conditions. This cyclocondensation reaction yields substituted

pyrimidine derivatives.[1][14][15] Pyrimidines are a core structure in numerous

pharmaceuticals, including antiviral and anticancer agents.

Experimental Protocols
Synthesis of 2-(2-Methoxyphenyl)acetophenone (from 2'-
Hydroxyacetophenone)
Adapted from Dhondge, et al. (2012).[6]

Preparation: To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in

tetrahydrofuran (THF, 400 mL), add lithium hydroxide monohydrate (LiOH·H₂O, 24.8 g, 590

mmol).

Stirring: Stir the resulting solution at room temperature for 1 hour.

Methylation: Add dimethyl sulfate (42 mL, 293 mmol) to the mixture.

Reaction: Continue stirring at room temperature for 60 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Workup:

Once the reaction is complete, remove the THF under reduced pressure.

Dissolve the residue in 2 M aqueous NaOH.

Extract the aqueous solution with diethyl ether (3x).

Combine the organic extracts and dry over anhydrous MgSO₄.

Isolation: Filter the solution and concentrate under reduced pressure to afford the pure

product.

Typical Yield: 86%[6]
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General Procedure for Synthesis of 2'-Methoxy
Chalcones
Adapted from various Claisen-Schmidt condensation protocols.[1][10][15]

Preparation: Dissolve 2-(2-methoxyphenyl)acetophenone (1.0 eq) and a selected

substituted aromatic aldehyde (1.0 eq) in ethanol.

Base Addition: To this solution, slowly add an aqueous solution of a base (e.g., 40% KOH or

2N NaOH) while stirring at room temperature.

Reaction: Continue stirring for 3-24 hours. The reaction progress can be monitored by TLC.

In many cases, the product will precipitate out of the solution.

Isolation:

Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the

excess base.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water until the filtrate is neutral.

Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to

obtain the pure chalcone.

Typical Yield: 75-90%[3][10]

General Procedure for Synthesis of Pyrimidines from
Chalcones
Adapted from Sahoo, et al. (2017).[1][15]

Preparation: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea

(1.0 eq) in ethanol.

Base Addition: Add an aqueous solution of 40% KOH and heat the mixture to reflux.
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Reaction: Reflux the reaction for 4-8 hours, monitoring by TLC.

Isolation:

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Neutralize with dilute HCl, which will cause the pyrimidine derivative to precipitate.

Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from an

appropriate solvent.

Conclusion
2-(2-Methoxyphenyl)acetophenone is a readily accessible and highly valuable building block

in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-

Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of

heterocyclic compounds with proven and potential applications in medicinal chemistry and drug

development. The straightforward reaction pathways and high-yield protocols associated with

its use make it an indispensable tool for researchers aiming to construct complex molecular

architectures with potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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